(4-Bromophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a bromobenzoyl group and a pyridinyl ethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can be synthesized through a multi-step process involving the following key steps:
Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 4-bromobenzoyl chloride is then reacted with piperazine to form 1-(4-bromobenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(4-bromobenzoyl)piperazine with 2-(pyridin-4-yl)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of 1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzoyl and pyridinyl ethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
- 1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
- 1-(4-METHOXYBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
Uniqueness: 1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
Properties
Molecular Formula |
C18H20BrN3O |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20BrN3O/c19-17-3-1-16(2-4-17)18(23)22-13-11-21(12-14-22)10-7-15-5-8-20-9-6-15/h1-6,8-9H,7,10-14H2 |
InChI Key |
PISZYMDXEPZZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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